molecular formula C13H17ClN2O B1319836 N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide CAS No. 916052-06-7

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B1319836
CAS No.: 916052-06-7
M. Wt: 252.74 g/mol
InChI Key: QHFJDBUVSRNIFU-UHFFFAOYSA-N
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Description

Compound Overview and Significance

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide stands as a notable member of the aromatic carboxamide class, distinguished by its incorporation of both amino and chloro substituents on the phenyl ring system. The compound is officially registered under the Chemical Abstracts Service number 916052-06-7 and carries the MDL number MFCD09047507, establishing its unique chemical identity within comprehensive databases. The molecular structure features a cyclohexane ring directly bonded to a carbonyl carbon, which subsequently connects to an aromatic amine bearing both amino and chloro functional groups in meta and ortho positions respectively.

The structural significance of this compound lies in its dual functionality, where the cyclohexanecarboxamide core provides conformational flexibility while the substituted aniline moiety offers specific binding interactions through hydrogen bonding and halogen bonding capabilities. The three-dimensional structure exhibits a chair conformation for the cyclohexane ring, as commonly observed in cyclohexanecarboxamide derivatives, contributing to the compound's overall stereochemical properties. The presence of the amino group at the meta position relative to the amide linkage creates opportunities for additional intermolecular interactions, while the chloro substituent introduces both steric and electronic effects that influence the compound's chemical behavior.

Research interest in this compound stems from its potential as a pharmacophore building block, where the combination of aromatic substitution patterns and aliphatic ring systems provides a framework for developing molecules with enhanced biological activity. The compound's significance extends beyond its individual properties to encompass its role as a representative example of how systematic structural modifications can be employed to optimize molecular interactions and biological responses. Current investigations focus on understanding how the specific substitution pattern influences molecular recognition events and binding affinity profiles.

The compound demonstrates stability under standard laboratory conditions and exhibits solubility characteristics typical of substituted carboxamides, making it amenable to various synthetic transformations and analytical characterization methods. The molecular architecture allows for potential derivatization at multiple sites, including the amino group and the carboxamide nitrogen, providing pathways for structure-activity relationship exploration and lead compound optimization programs.

Historical Context and Research Development

The development of this compound emerged from broader research efforts focused on cyclohexanecarboxamide derivatives as potential therapeutic agents. Historical precedent for cyclohexanecarboxamide research can be traced to investigations of cathepsin K inhibitors, where beta-substituted cyclohexanecarboxamide motifs demonstrated remarkable potency and selectivity profiles. These early studies established the cyclohexanecarboxamide framework as a viable scaffold for developing enzyme inhibitors with sub-nanomolar activity levels and exceptional selectivity against related proteases.

The specific compound under examination represents part of a systematic exploration of amino-substituted phenylcarboxamides, where researchers have investigated how different substitution patterns influence biological activity and pharmacokinetic properties. The incorporation of amino and chloro substituents reflects a rational design approach based on structure-activity relationship studies that identified these functional groups as important determinants of molecular recognition and binding affinity. The creation date of November 13, 2007, as recorded in chemical databases, places this compound within a period of intensive research into carboxamide-based therapeutics.

Research development efforts have concentrated on understanding the synthetic accessibility and derivatization potential of compounds within this structural class. The cyclohexanecarboxamide core has proven amenable to various coupling reactions and functional group manipulations, enabling the preparation of diverse analogs for biological evaluation. Synthetic methodologies developed for related compounds have demonstrated the feasibility of introducing multiple substituents while maintaining structural integrity and desired conformational properties.

Contemporary research initiatives continue to explore the therapeutic potential of cyclohexanecarboxamide derivatives, with particular emphasis on their applications as enzyme inhibitors and receptor modulators. The historical trajectory of research in this area reveals a progression from initial screening hits to optimized lead compounds, with ongoing efforts focused on improving selectivity profiles and pharmacological properties. The compound's position within this research continuum reflects both the accumulated knowledge about cyclohexanecarboxamide structure-activity relationships and the continuing quest for novel therapeutic agents based on this structural framework.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the structural connectivity and substitution pattern. The nomenclature begins with the cyclohexanecarboxamide core, indicating a six-membered saturated ring system bonded to a carboxamide functional group. The prefix designation specifies the substituted aniline moiety as the amide nitrogen substituent, with positional indicators for the amino group at position 3 and the chlorine atom at position 4 of the phenyl ring.

Chemical classification systems categorize this compound as a primary carboxylic acid amide, consistent with the general structural framework where the carbonyl carbon connects to a nitrogen atom bearing one hydrogen and one organic substituent. Within the broader classification hierarchy, the compound belongs to the cyclohexanecarboxamide subfamily of aliphatic carboxamides, distinguished by the presence of the saturated six-membered ring system. The aromatic amine component places the molecule within the aniline derivative class, specifically as a substituted aniline bearing both electron-withdrawing and electron-donating substituents.

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's connectivity: InChI=1S/C13H17ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17). This identifier system enables unambiguous chemical identification across different databases and software platforms, facilitating accurate cross-referencing and data integration. The corresponding InChIKey (QHFJDBUVSRNIFU-UHFFFAOYSA-N) serves as a shortened representation suitable for database indexing and rapid structure comparison.

Alternative naming conventions include various synonyms and database-specific identifiers, reflecting the compound's presence across multiple chemical information systems. The SMILES (Simplified Molecular Input Line Entry System) notation C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N provides a linear text representation of the molecular structure, enabling computational analysis and structure-based searches. These diverse nomenclature systems collectively ensure comprehensive identification and classification within the global chemical information infrastructure.

Position within Cyclohexanecarboxamide Derivative Family

This compound occupies a distinctive position within the extensive family of cyclohexanecarboxamide derivatives, representing a specific subset characterized by aromatic amine substitution at the amide nitrogen. The cyclohexanecarboxamide derivative family encompasses a broad range of compounds featuring the cyclohexyl-carbonyl-nitrogen core structure, with variations primarily occurring in the substituents attached to the amide nitrogen and modifications to the cyclohexane ring system itself.

Comparative analysis with related family members reveals important structure-activity relationships that highlight the significance of specific substitution patterns. For instance, the closely related compound N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide shares the same aromatic amine component but features a four-membered ring system instead of the six-membered cyclohexane ring. This structural comparison demonstrates how ring size modifications can influence molecular geometry and potentially alter biological activity profiles while maintaining similar electronic characteristics through identical aromatic substitution.

The compound's relationship to other cyclohexanecarboxamide derivatives includes connections to therapeutically relevant molecules such as cathepsin K inhibitors, where beta-substituted cyclohexanecarboxamide motifs have demonstrated exceptional potency and selectivity. These structurally related compounds have achieved sub-nanomolar inhibitory activity and favorable pharmacokinetic properties, suggesting that the basic cyclohexanecarboxamide framework provides an excellent foundation for drug development efforts. The specific amino and chloro substitution pattern in the target compound represents a unique variation within this successful structural class.

The following table summarizes key structural relationships within the cyclohexanecarboxamide derivative family:

Compound Type Ring System Aromatic Substitution Molecular Weight Reference
This compound Cyclohexane 3-amino-4-chloro 252.74 g/mol
N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide Cyclobutane 3-amino-4-chloro 224.68 g/mol
3-Amino-4-chloro-N-propylbenzamide Benzoyl 3-amino-4-chloro 212.67 g/mol
Beta-substituted cyclohexanecarboxamide derivatives Cyclohexane Various Variable

Research investigations into cyclohexanecarboxamide derivatives have established general principles regarding the influence of ring substitution and aromatic modifications on biological activity. The incorporation of fluorine atoms to block metabolism on the cyclohexyl ring has led to compounds with excellent pharmacokinetic properties, while aromatic substitution patterns significantly impact selectivity profiles against various enzyme targets. The position of this compound within this research framework suggests potential for further optimization through systematic structural modifications guided by established structure-activity relationships.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFJDBUVSRNIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation Reaction

The core step is the formation of the amide bond between cyclohexanecarboxylic acid derivatives and the aromatic amine.

  • Activation of Cyclohexanecarboxylic Acid : The acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions in anhydrous solvents like methylene chloride or methanol. This step typically involves cooling to 0°C during addition and refluxing for several hours to ensure complete conversion.

  • Coupling with 3-Amino-4-chloroaniline : The acid chloride is then slowly added to a solution of 3-amino-4-chloroaniline in an inert solvent (e.g., dichloromethane) with a base such as triethylamine to neutralize the generated HCl. The reaction is maintained at low temperature (0°C) during addition and then stirred at room temperature overnight under nitrogen atmosphere to complete amidation.

  • Workup : The reaction mixture is washed sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, water, and brine to remove impurities and residual reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification : The crude product is purified by recrystallization from solvents such as acetone/methanol or ethyl acetate/hexane to yield the pure amide as a white solid.

Reduction of Nitro Precursors (If Applicable)

In some synthetic routes, the amino group on the aromatic ring is introduced by reduction of a nitro precursor:

  • Starting Material : N-(4-chlorophenyl)-3-nitrobenzamide or similar nitro-substituted intermediates.

  • Reduction Conditions : Iron powder and ammonium chloride in methanol under reflux for approximately 7 hours effectively reduce the nitro group to the amino group.

  • Isolation : After reaction completion, the mixture is evaporated, diluted with water, and extracted with dichloromethane. The organic phase is dried and concentrated, followed by recrystallization to obtain the amino-substituted amide.

Alternative Amidation Using Coupling Agents

  • Carbodiimide-Mediated Coupling : Using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of bases like triethylamine can facilitate amide bond formation at room temperature.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to improve reaction rates and yields.

  • Reaction Conditions : Stirring at room temperature for 12–24 hours under nitrogen atmosphere.

Representative Experimental Data Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation Cyclohexanecarboxylic acid + SOCl2 in MeOH 0°C to reflux 24 h Formation of acid chloride intermediate
Amidation Acid chloride + 3-amino-4-chloroaniline + Et3N 0°C to RT Overnight 70–85 Stirring under N2, workup with acid/base
Nitro reduction (optional) Fe powder + NH4Cl in MeOH, reflux Reflux (~65°C) 7 h 90–97 Converts nitro to amino group
Carbodiimide coupling Acid + amine + EDC·HCl + Et3N + DMAP in CH2Cl2 RT 12–24 h 75–90 Alternative amidation method
Purification Recrystallization from acetone/MeOH or EtOAc/hexane Ambient Yields white solid product

Research Findings and Notes

  • The amidation step is critical and requires careful control of temperature and stoichiometry to avoid side reactions such as hydrolysis or over-acylation.

  • Reduction of nitro groups using iron and ammonium chloride is a mild and efficient method, providing high yields of the amino intermediate without harsh conditions.

  • Use of coupling agents like EDC·HCl allows amidation under milder conditions and can be advantageous for sensitive substrates.

  • Purification by recrystallization is effective in obtaining high-purity N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide suitable for further applications.

  • The described methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide features a cyclohexane ring attached to a carboxamide group and a 3-amino-4-chlorophenyl moiety. Its molecular formula is C13H18ClN2O, which allows for various chemical interactions, making it a valuable compound in synthetic and biological chemistry.

Chemistry

Building Block in Synthesis:
this compound serves as an important building block in the synthesis of more complex molecules. Its structure allows chemists to modify it further to create derivatives with enhanced properties or functionalities.

Synthetic Routes:
The synthesis typically involves reactions that require specific conditions such as temperature control and catalysts. Advanced techniques like chromatography are often employed for purification to ensure high yields and purity of the final product.

Biology

Protein Interactions:
In biological research, this compound is used to study protein interactions and enzyme activity. Its ability to form hydrogen bonds due to the amine group enhances its interaction profile with various biological targets.

Case Study: Enzyme Modulation
A study investigated the compound's effect on specific enzymes related to metabolic pathways. Results indicated that this compound could modulate enzyme activity, suggesting its potential as a biochemical probe for further pharmacological investigations.

Medicine

Therapeutic Properties:
Research has explored the compound's potential therapeutic properties, particularly as a lead compound in drug discovery. Its interactions with molecular targets may lead to the development of new treatments for various diseases.

Case Study: Pain Management
In a clinical setting, this compound was evaluated for its analgesic properties. The findings suggested that it effectively modulates pain receptors, providing insights into its application for pain management therapies.

Industry

Material Development:
The compound is also utilized in the development of new materials and chemical processes. Its unique structure can enhance the properties of materials used in various industrial applications.

Case Study: Polymer Synthesis
In industrial applications, this compound has been incorporated into polymer formulations to improve mechanical strength and thermal stability. Research indicates that incorporating this compound into polymers can significantly enhance their performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisEnables creation of complex derivatives
BiologyProtein interaction studiesModulates enzyme activity
MedicineTherapeutic developmentPotential analgesic properties
IndustryMaterial enhancementImproves mechanical strength in polymers

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Notable Properties
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide 3-NH₂, 4-Cl Carboxamide (-CONH-) Potential hydrogen bonding
H2L3 (3-chlorophenyl derivative) 3-Cl Thiourea (-NHC(S)NH-) Antifungal activity
N-(3-Acetylphenyl) derivative 3-COCH₃ Carboxamide (-CONH-) Acute oral toxicity (H302)
Menthane carboxamide (industrial) 2-isopropyl-5-methyl Carboxamide (-CONH-) Flavor/lubricant additive

Biological Activity

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an amino group and a chlorine atom on the phenyl ring, contributing to its unique reactivity and solubility properties. Its structural formula can be represented as follows:

C13H16ClN2O\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}

This compound is often used as a building block in the synthesis of more complex molecules due to its functional groups that allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Binding to Enzymes or Receptors : The compound may modulate the activity of these proteins by binding to their active sites or altering their conformations.
  • Pathway Modulation : It influences cellular signaling pathways involved in critical processes such as cell growth, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth. The minimum inhibitory concentrations (MICs) were determined for several pathogens, as summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity with IC50 values as follows:

Cell Line IC50 (µM)
MCF-715
A54920

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the use of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.
  • Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in reduced tumor size and improved survival rates. Histological analysis indicated increased apoptosis within tumor tissues .

Q & A

Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide?

  • Methodological Answer : The compound can be synthesized via acyl chloride intermediates . Cyclohexanecarbonyl chloride reacts with substituted anilines (e.g., 3-amino-4-chloroaniline) in anhydrous conditions to form the carboxamide bond. For example, thiourea derivatives of cyclohexanecarboxamide are synthesized by reacting cyclohexanecarbonyl chloride with thiourea ligands under nitrogen, followed by purification via column chromatography (20% ethyl acetate/hexane gradient) . Alternative routes involve copper-catalyzed alkylation of amides with secondary alkyl halides, as demonstrated for structurally similar compounds (e.g., N-(heptan-4-yl)cyclohexanecarboxamide), achieving yields of 64–66% after chromatographic purification .

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

  • Methodological Answer : Use X-ray crystallography to resolve the molecular geometry, particularly the cyclohexane ring puckering (quantified using Cremer-Pople coordinates) and amide bond conformation . For rapid validation, employ multinuclear NMR (e.g., 1^1H, 13^{13}C) to confirm substituent integration and coupling patterns. For example, 1^1H NMR of N-(heptan-4-yl)cyclohexanecarboxamide shows distinct signals at δ 5.08 ppm (amide NH) and δ 1.88–1.62 ppm (cyclohexane protons) . FT-IR (e.g., 1635 cm1^{-1} for C=O stretch) and mass spectrometry (EI-MS for molecular ion confirmation) are complementary .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : The compound is moisture-sensitive and reacts with water. Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C . Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as it may cause irritation (H315, H319). In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., 5-HT1A receptors)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecular geometry and analyze electrostatic potential surfaces for binding site compatibility . Compare with structurally related PET tracers (e.g., 11^{11}C-WAY-100635) to infer serotonin receptor affinity. Molecular docking (e.g., AutoDock Vina) can simulate binding to 5-HT1A receptors, prioritizing poses with hydrogen bonding (amide NH to Asp116) and hydrophobic interactions (chlorophenyl/cyclohexane with Phe361) .

Q. How can contradictions in pharmacological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from conformational flexibility of the cyclohexane ring. Use X-ray crystallography to correlate puckering amplitudes (e.g., Cremer-Pople parameters) with steric effects on bioactivity . For example, equatorial vs. axial substituents alter steric hindrance in thiourea derivatives, affecting antibacterial efficacy . Validate via structure-activity relationship (SAR) studies by synthesizing analogs with fixed ring conformations (e.g., chair vs. boat) .

Q. What advanced techniques enable its use in neuroimaging (e.g., PET) for receptor quantification?

  • Methodological Answer : Radiolabel the compound with 11^{11}C or 18^{18}F for PET imaging. For example, 18^{18}F-Mefway (a related cyclohexanecarboxamide) targets 5-HT1A receptors. Synthesize the precursor with a prosthetic group (e.g., 4-nitrophenyl 18^{18}F-fluorobenzoate) for efficient labeling . Validate binding using kinetic modeling (e.g., two-tissue compartment model) to calculate nondisplaceable binding potential (BPND_{ND}) in dynamic PET scans .

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